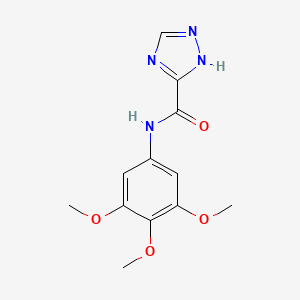

N-(3,4,5-三甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺

描述

Synthesis Analysis

The synthesis of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives involves multi-step chemical reactions, including the formation of the 1,2,4-triazole ring and the attachment of the trimethoxyphenyl group. A typical synthesis approach includes the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired compound with high purity and yield. Studies have reported the efficient synthesis of similar compounds, showcasing the versatility of synthetic strategies employed in creating triazole-based molecules (Abdel-Aziz et al., 2014).

Molecular Structure Analysis

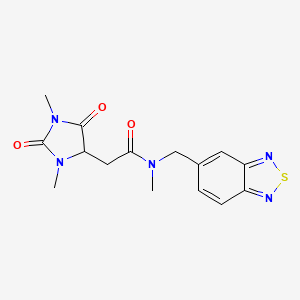

The molecular structure of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is characterized by the presence of a triazole ring fused with a carboxamide group and substituted with a trimethoxyphenyl moiety. This structural arrangement contributes to the compound's chemical stability and reactivity. Crystallography studies and molecular modeling have been employed to elucidate the conformation and spatial arrangement of atoms within the molecule, providing insights into its potential interactions with biological targets (Lu et al., 2017).

Chemical Reactions and Properties

N-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide participates in various chemical reactions, reflecting its reactive nature. The compound's functional groups, such as the carboxamide and the trimethoxyphenyl ring, are pivotal in its chemical behavior, enabling it to undergo reactions like nucleophilic substitution, condensation, and cyclization. These reactions are essential for modifying the compound's structure and enhancing its biological activity. The specific chemical properties of the compound are dictated by its molecular structure, influencing its solubility, stability, and reactivity under different conditions.

Physical Properties Analysis

The physical properties of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including its melting point, solubility, and crystalline form, are crucial for its application in drug development. These properties affect the compound's formulation, storage, and delivery in a therapeutic context. Analytical techniques such as differential scanning calorimetry (DSC) and single-crystal X-ray diffraction have been utilized to assess the thermal stability and crystal structure of similar compounds, providing valuable information for pharmaceutical development (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including its acidity, basicity, and reactivity towards various reagents, are influenced by its functional groups. The triazole ring imparts unique electronic properties to the molecule, affecting its interaction with biological targets. Studies on similar compounds have explored their potential as enzyme inhibitors, highlighting the significance of the triazole core in mediating biological activities (Tzvetkov et al., 2017).

科学研究应用

抗炎活性

N-(3,4,5-三甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺衍生物已证实具有显著的抗炎活性。Abdel‐Aziz 等人 (2014) 的研究报告称,这些化合物在抗炎测试中表现出 38%-100% 的吲哚美辛活性和 44%-115% 的塞来昔布活性。此外,与吲哚美辛相比,这些化合物显示出较低的胃溃疡发生率。这些化合物还表现出有效的 COX-1/COX-2 抑制,表明它们作为有效抗炎剂的潜力 (Abdel‐Aziz 等人,2014)。

抗肿瘤和抗增殖活性

N-(3,4,5-三甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺的衍生物已对其抗肿瘤和抗增殖活性进行了评估。齐等人 (2019) 合成了一系列衍生物,发现它们对包括 HCT116、HeLa、HepG2 和 A549 细胞在内的各种癌细胞系有效。该研究特别强调了一种化合物,即 17g,它表现出强烈的抗增殖活性,IC50 值范围为 0.57 至 5.7 μM。发现该化合物可抑制微管蛋白聚合、破坏有丝分裂纺锤体形成,并诱导 A549 细胞凋亡 (齐等人,2019)。

合成和结构分析

N-(3,4,5-三甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺衍生物的合成和结构分析一直是研究的重点。徐等人 (2010) 报告了几种衍生物的合成,强调了这些化合物的产率和纯度很高。他们进行了详细的 X 射线晶体学结构分析以确认其结构,这对于了解这些化合物的药理特性至关重要 (徐等人,2010)。

作为组蛋白脱乙酰酶抑制剂的潜力

与 N-(3,4,5-三甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺相关的化合物已被探索作为组蛋白脱乙酰酶抑制剂 (HDACIs) 的潜力。Aboeldahab 等人 (2018) 合成了一系列新型 HDACIs 并评估了它们的抗增殖活性。研究发现,某些化合物显示出与已知 HDAC 抑制剂 SAHA 相当的 HDAC 抑制活性。这些发现表明这些化合物通过组蛋白脱乙酰化抑制在癌症治疗中的潜力 (Aboeldahab 等人,2018)。

作用机制

While the exact mechanism of action for “N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” is not known, compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

属性

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-18-8-4-7(5-9(19-2)10(8)20-3)15-12(17)11-13-6-14-16-11/h4-6H,1-3H3,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYAXLHEDSVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)